Cas no 2137440-05-0 (rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine)

rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine structure
2137440-05-0 structure
Product name:rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
CAS No:2137440-05-0
MF:C12H19N3
MW:205.299362421036
CID:6294370
PubChem ID:165498986

rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1152824
    • 2137440-05-0
    • rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
    • Inchi: 1S/C12H19N3/c1-7-11(14-15(2)12(7)13)6-9-4-3-8-5-10(8)9/h8-10H,3-6,13H2,1-2H3/t8-,9?,10+/m1/s1
    • InChI Key: VIRMVFRZIKEHBP-FIBVVXLUSA-N
    • SMILES: N1=C(C(C)=C(N)N1C)CC1CC[C@@H]2C[C@@H]21

Computed Properties

  • Exact Mass: 205.157897619g/mol
  • Monoisotopic Mass: 205.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 2.5

rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1152824-0.5g
rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
2137440-05-0
0.5g
$1757.0 2023-06-09
Enamine
EN300-1152824-1.0g
rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
2137440-05-0
1g
$1829.0 2023-06-09
Enamine
EN300-1152824-0.1g
rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
2137440-05-0
0.1g
$1610.0 2023-06-09
Enamine
EN300-1152824-5.0g
rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
2137440-05-0
5g
$5304.0 2023-06-09
Enamine
EN300-1152824-10.0g
rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
2137440-05-0
10g
$7866.0 2023-06-09
Enamine
EN300-1152824-0.05g
rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
2137440-05-0
0.05g
$1537.0 2023-06-09
Enamine
EN300-1152824-2.5g
rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
2137440-05-0
2.5g
$3585.0 2023-06-09
Enamine
EN300-1152824-0.25g
rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
2137440-05-0
0.25g
$1683.0 2023-06-09

Additional information on rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine

Comprehensive Overview of rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 2137440-05-0)

The compound rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine, identified by its CAS No. 2137440-05-0, is a structurally unique molecule that has garnered significant interest in pharmaceutical and chemical research. Its complex bicyclic framework and pyrazole amine functionality make it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a bioactive scaffold due to its ability to interact with diverse biological targets.

One of the most intriguing aspects of this compound is its stereochemistry, which plays a critical role in its biological activity. The bicyclo[3.1.0]hexane moiety introduces rigidity into the molecular structure, potentially enhancing binding affinity to specific receptors. This feature aligns with current trends in medicinal chemistry, where conformationally constrained molecules are sought after for their improved pharmacokinetic properties. The presence of the pyrazol-5-amine group further adds to its versatility, as this motif is commonly found in drugs targeting inflammation, CNS disorders, and metabolic diseases.

In recent years, there has been a surge in searches related to novel heterocyclic compounds and their applications in treating neurological conditions. rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine fits perfectly into this narrative, with preliminary studies suggesting its potential as a neuroprotective agent. Its ability to modulate specific neurotransmitter systems has sparked discussions in online forums and research communities, particularly among those investigating next-generation CNS therapeutics.

The synthetic accessibility of this compound is another area of interest. Chemists have developed efficient routes to produce rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine with high purity, making it commercially viable for research purposes. This aspect is crucial given the growing demand for custom synthesis services in the pharmaceutical industry. Online queries about scalable synthesis of bicyclic compounds often lead to discussions about this particular molecule and its analogs.

From a drug development perspective, the 1,4-dimethyl-1H-pyrazol-5-amine component of this compound has shown remarkable potential in addressing protein-protein interaction targets, which are considered challenging yet highly rewarding in modern drug discovery. This aligns with frequent searches about small molecule inhibitors of PPIs, making the compound relevant to current therapeutic trends. Its molecular architecture allows for strategic modifications, enabling medicinal chemists to fine-tune its properties for specific applications.

Environmental and safety considerations are also important when discussing CAS No. 2137440-05-0. While not classified as hazardous, proper handling protocols are recommended, as with all research chemicals. This attention to safety resonates with the increasing focus on green chemistry principles in laboratory practices, a topic frequently searched by both academic and industrial researchers.

The future prospects for rac-3-{[(1R,5S)-bicyclo[3.1.0]hexan-2-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine appear promising, with ongoing investigations into its potential as a lead compound for various therapeutic areas. Its unique structural features continue to inspire novel research directions, particularly in the context of fragment-based drug design and structure-activity relationship studies. As the scientific community delves deeper into its properties, we can anticipate more publications and patents featuring this intriguing molecule.

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